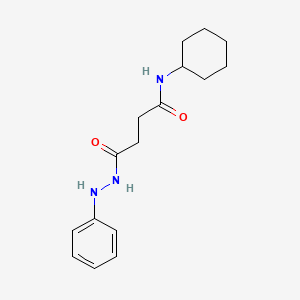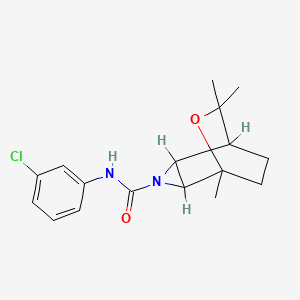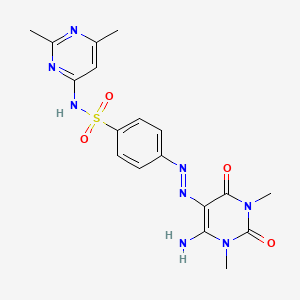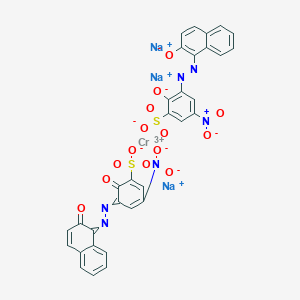
N-(4-Oxo-2-phenyl-3,4-dihydro-2H-chromen-3-yl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Oxo-2-phenyl-3,4-dihydro-2H-chromen-3-yl)methanesulfonamide is a synthetic organic compound that belongs to the class of chromen derivatives This compound is characterized by the presence of a chromen ring system, which is a fused ring structure containing both benzene and pyran rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Oxo-2-phenyl-3,4-dihydro-2H-chromen-3-yl)methanesulfonamide typically involves the following steps:
Formation of the Chromen Ring: The chromen ring can be synthesized through the condensation of salicylaldehyde with an appropriate phenylacetic acid derivative under acidic conditions.
Introduction of the Methanesulfonamide Group: The methanesulfonamide group can be introduced by reacting the chromen derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Oxo-2-phenyl-3,4-dihydro-2H-chromen-3-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups, leading to the formation of alcohol derivatives.
Substitution: The methanesulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted chromen derivatives.
Aplicaciones Científicas De Investigación
N-(4-Oxo-2-phenyl-3,4-dihydro-2H-chromen-3-yl)methanesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(4-Oxo-2-phenyl-3,4-dihydro-2H-chromen-3-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The chromen ring system can interact with enzymes and receptors, modulating their activity. The methanesulfonamide group can enhance the compound’s binding affinity and specificity for its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-Oxo-2-phenyl-3,4-dihydro-2H-chromen-7-yl β-D-glucopyranoside: A similar compound with a glucopyranoside group instead of a methanesulfonamide group.
3,4-Dihydro-2-methoxy-2-methyl-4-phenyl-2H,5H-chromen: A related compound with different substituents on the chromen ring.
Uniqueness
N-(4-Oxo-2-phenyl-3,4-dihydro-2H-chromen-3-yl)methanesulfonamide is unique due to the presence of the methanesulfonamide group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and binding affinity for specific targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
6959-91-7 |
|---|---|
Fórmula molecular |
C16H15NO4S |
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
N-(4-oxo-2-phenyl-2,3-dihydrochromen-3-yl)methanesulfonamide |
InChI |
InChI=1S/C16H15NO4S/c1-22(19,20)17-14-15(18)12-9-5-6-10-13(12)21-16(14)11-7-3-2-4-8-11/h2-10,14,16-17H,1H3 |
Clave InChI |
QZNMKLUUSKXLDR-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)NC1C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(8-methyl-4a,8,9,9a-tetrahydro-4H-[1,3]dioxino[5,4-d][1,3]dioxepin-9-yl) 4-methylbenzenesulfonate](/img/structure/B12801104.png)



